molecular formula C16H11BrO3 B3002252 2-[(2-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one CAS No. 903864-48-2

2-[(2-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one

Cat. No.: B3002252
CAS No.: 903864-48-2
M. Wt: 331.165
InChI Key: CRUGYDLOVNYQDO-AUWJEWJLSA-N
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Description

2-[(2-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one is a synthetic benzo[b]furan derivative provided as a high-purity compound for research applications. The benzo[b]furan scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in numerous biologically active molecules and its robust potential in drug discovery . This compound is of significant interest for anticancer research. Benzo[b]furan derivatives have demonstrated considerable promise as potent and selective antiproliferative agents, with some analogs functioning as tubulin polymerization inhibitors, a validated mechanism for disrupting cell division in cancer cells . The structural features of this compound, including the bromophenyl moiety and the hydroxybenzofuranone core, are similar to those investigated in the development of novel therapeutic agents targeting various cancer cell lines . Furthermore, researchers are exploring this compound for its potential antimicrobial properties. The benzo[b]furan motif is found in natural and synthetic compounds with documented antibacterial and antifungal activities, making it a valuable scaffold for developing new antimicrobials . Its primary research value lies in its use as a key intermediate in synthetic chemistry and as a candidate for in vitro biological screening against a range of therapeutic targets. Intended Use: This product is strictly for research purposes and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(2Z)-2-[(2-bromophenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO3/c1-9-6-11(18)8-13-15(9)16(19)14(20-13)7-10-4-2-3-5-12(10)17/h2-8,18H,1H3/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUGYDLOVNYQDO-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC=CC=C3Br)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=CC=C3Br)/O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

These interactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The downstream effects of these reactions can vary widely, depending on the specific targets and cellular context.

Biological Activity

The compound 2-[(2-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article provides an overview of the synthesis, biological activities, and mechanisms of action associated with this compound, supported by recent research findings and case studies.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Reaction of 2-bromo-6-hydroxybenzaldehyde with 4-methylbenzo[b]furan in ethanol, yielding the desired compound with good efficiency.
  • Suzuki–Miyaura coupling reaction , which is often employed in industrial settings for large-scale production.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives, including this compound. The compound has shown significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : The compound exhibited IC50 values ranging from <0.01 to 73.4 µM across multiple cell lines, indicating potent activity against human cancer cells .
  • Mechanism of Action : Molecular docking simulations have revealed that the compound interacts with tubulin, a key protein involved in cell division, suggesting that it may inhibit cancer cell proliferation by disrupting microtubule dynamics .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that:

  • Electron-withdrawing groups such as bromine are essential for enhancing antimicrobial efficacy .
  • Compounds with similar structures have shown significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL .

Case Studies

  • Antiproliferative Studies :
    A study investigated the antiproliferative activity of various benzofuran derivatives, including this compound, and found that it exhibited significantly higher potency compared to standard chemotherapeutic agents like Combretastatin-A4 across several human cancer cell lines .
  • Molecular Interactions :
    Molecular dynamics simulations provided insights into how the compound binds to α/β tubulin at the colchicine binding site, highlighting its potential as a lead compound for developing new anticancer drugs .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Tubulin Binding : The compound binds at the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest in cancer cells .
  • Enzyme Inhibition : It may also inhibit enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects .

Scientific Research Applications

Synthesis of 2-[(2-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of 2-bromo-6-hydroxybenzaldehyde with suitable methylene donors. One effective method includes the reaction of 2-bromo-6-hydroxybenzaldehyde with 4-methylbenzo[b]furan in ethanol, yielding the desired product with good efficiency after purification steps. The general reaction scheme can be summarized as follows:

  • Reagents :
    • 2-bromo-6-hydroxybenzaldehyde
    • 4-methylbenzo[b]furan
    • Solvent: Ethanol
  • Procedure :
    • Combine the reagents in a suitable solvent.
    • Heat under reflux conditions.
    • Purify the resulting compound through crystallization or chromatography.

Antimicrobial Properties

Research indicates that derivatives of benzofuran compounds exhibit notable antimicrobial activities. The structure of this compound suggests potential efficacy against various pathogens. For instance, studies have shown that benzofuran derivatives can inhibit the growth of bacteria and fungi, making them candidates for further development as antimicrobial agents .

Anticancer Potential

Recent investigations into benzofuran derivatives highlight their anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications to the benzofuran core can enhance its therapeutic potential .

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metals suggests potential use in catalysis and as a precursor for advanced materials. The compound's structural integrity under various conditions makes it suitable for incorporation into polymer matrices and other composite materials .

Summary of Applications

Application Area Details
Pharmaceuticals Potential antimicrobial and anticancer activities; further studies needed for clinical applications.
Material Science Use as a precursor for advanced materials; potential in catalysis due to metal complexation capabilities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, electronic, and inferred properties of 2-[(2-bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one with analogous benzofuranone derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Potential Implications
Target Compound 2-Bromophenylmethylene, 6-OH, 4-CH₃ C₁₆H₁₁BrO₃ 331.17 Methyl group enhances lipophilicity; bromine offers moderate electronegativity. Improved membrane permeability vs. non-methylated analogs; potential bioactivity.
2-(2,4-Dichlorobenzylidene)-6-hydroxybenzofuran-3-one 2,4-Dichlorophenylmethylene, 6-OH C₁₅H₈Cl₂O₃ 307.13 Dual chlorine atoms increase electron-withdrawing effects. Higher reactivity in electrophilic substitutions; possible cytotoxicity enhancement.
6-Hydroxy-2-(4-methylbenzylidene)benzofuran-3-one 4-Methylphenylmethylene, 6-OH C₁₆H₁₂O₃ 252.27 Electron-donating methyl group on benzylidene; lacks bromine. Reduced steric hindrance; potential for π-π stacking in crystal lattices.
2-(2-Fluorobenzylidene)-7-(dimethylaminomethyl)-6-hydroxy-4-methylbenzofuran-3-one 2-Fluorophenylmethylene, 7-dimethylaminomethyl, 6-OH, 4-CH₃ C₁₉H₁₈FNO₃ 345.35 Fluorine’s high electronegativity; dimethylaminomethyl enhances solubility. Enhanced solubility and potential CNS activity due to amine group.
2-[(2-Bromophenyl)methylene]-6-hydroxybenzofuran-3-one 2-Bromophenylmethylene, 6-OH (lacks 4-CH₃) C₁₅H₉BrO₃ 317.14 Bromine without steric methyl group. Lower lipophilicity vs. target compound; possible reduced bioavailability.

Key Observations:

Fluorine () offers stronger electronegativity, influencing dipole moments and solubility . Methyl groups (target compound, ) increase lipophilicity, which may improve blood-brain barrier penetration compared to hydroxylated analogs .

highlights π-π stacking in halogenated flavones, suggesting similar interactions may stabilize the target’s solid-state structure .

Biological Activity Inference: Halogenated benzofuranones (e.g., ) are frequently explored for antimicrobial or anti-inflammatory properties. The target’s bromine and methyl groups may synergize to enhance such activities compared to non-halogenated derivatives .

Synthetic Pathways :

  • Analogous compounds (e.g., ) are synthesized via BF₃·OEt₂-mediated cyclization. The target compound likely follows similar routes, with additional steps to introduce the 4-methyl group .

Q & A

Q. What are the standard synthetic routes for 2-[(2-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one, and what purification methods are effective?

A common approach involves condensation reactions using Lewis acids like BF₃·OEt₂ to facilitate cyclization, followed by purification via column chromatography with hexane/methyl chloride/acetone gradients. For bromophenyl-containing heterocycles, intermediates such as 3,4′-dibromopropiophenone are often employed to introduce the bromophenyl moiety . Post-synthesis, recrystallization via slow evaporation from polar solvents (e.g., chloroform/acetone mixtures) is recommended for isolating high-purity crystals .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR spectroscopy : Assignments of aromatic protons (δ 6.8–8.0 ppm) and carbonyl groups (δ ~178 ppm) are essential for verifying substituent positions .
  • Single-crystal X-ray diffraction (SCXRD) : SHELX programs (e.g., SHELXL) are widely used for structure refinement. Data collection at 296 K with R factors <0.05 ensures accuracy in bond lengths and angles .
  • ORTEP-III : Graphical tools like ORTEP-3 visualize thermal ellipsoids and molecular geometry, aiding in validating π-conjugation and steric effects .

Advanced Research Questions

Q. How do π-π stacking interactions and hydrogen bonding influence the crystal packing of this compound?

SCXRD analysis reveals that molecules form ribbons stabilized by π-π interactions (inter-planar distances ~3.5–3.8 Å) along the [010] axis. Adjacent layers are connected via C–H⋯O hydrogen bonds (d ≈ 2.4 Å) involving the carbonyl oxygen, creating a 3D network. These interactions are critical for predicting solubility and stability in solid-state applications .

Q. What strategies mitigate challenges in obtaining high-quality single crystals for X-ray analysis?

  • Solvent selection : Slow evaporation from mixed solvents (e.g., chloroform/acetone) reduces nucleation rates, favoring larger crystals.
  • Temperature control : Maintaining a stable temperature (~296 K) minimizes thermal disorder.
  • Data refinement : SHELXL’s twin refinement and absorption corrections improve data quality for twinned or low-symmetry crystals .

Q. How can computational methods predict supramolecular interactions and bioactivity of derivatives?

  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electrostatic potential surfaces to identify reactive sites.
  • Molecular docking : Screens derivatives against biological targets (e.g., enzymes) using binding affinity scores.
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., Br⋯H, O⋯H) to correlate crystal packing with physicochemical properties .

Data Contradictions and Resolution

  • Synthetic yields : reports lower yields (~50%) for bromophenyl-triazole derivatives compared to (~70% for flavones). This discrepancy may arise from steric hindrance in triazole systems, necessitating optimized stoichiometry or alternative catalysts.
  • Crystallographic R factors : Studies using SHELXL (R <0.05) show higher precision than earlier methods (R ~0.10), emphasizing the need for modern software in structural validation.

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